2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-(4-chlorophenoxy)aniline with phthalic anhydride under specific conditions to form the isoindole structure. The final step includes esterification with 2-methylpropyl alcohol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar dioxolane structure.
Rafoxanide: A salicylanilide with similar halogenated phenyl groups.
Uniqueness
2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
Molecular Formula |
C25H19Cl2NO5 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H19Cl2NO5/c1-14(2)13-32-25(31)15-3-9-19-20(11-15)24(30)28(23(19)29)17-6-10-22(21(27)12-17)33-18-7-4-16(26)5-8-18/h3-12,14H,13H2,1-2H3 |
InChI Key |
NSHFMFRQOUNOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.